6-Methoxy-7-nitroquinoline

Catalog No.
S14202284
CAS No.
M.F
C10H8N2O3
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-7-nitroquinoline

Product Name

6-Methoxy-7-nitroquinoline

IUPAC Name

6-methoxy-7-nitroquinoline

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c1-15-10-5-7-3-2-4-11-8(7)6-9(10)12(13)14/h2-6H,1H3

InChI Key

JYMFMBXHNJGXMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=N2)[N+](=O)[O-]

6-Methoxy-7-nitroquinoline (CAS 855760-37-1) is a highly functionalized quinoline derivative that serves as a critical building block in the synthesis of advanced pharmaceutical intermediates, particularly multi-targeted receptor tyrosine kinase inhibitors targeting c-MET and RON [1]. Characterized by a push-pull electronic system featuring an electron-donating methoxy group at the C6 position and an electron-withdrawing nitro group at the C7 position, this compound offers precise regiocontrol for downstream functionalization [2]. In industrial procurement, it is primarily valued as a stable precursor for generating 7-amino-6-methoxyquinoline and 4-chloro-6-methoxy-7-nitroquinoline, which are essential scaffolds for oncology drugs [3]. Its defined substitution pattern makes it a highly efficient starting material for scalable drug manufacturing [4].

Attempting to substitute 6-Methoxy-7-nitroquinoline with un-functionalized quinoline derivatives requires downstream nitration and methoxylation, which notoriously produces difficult-to-separate isomeric mixtures, drastically reducing the overall yield of the desired 7-substituted product [1]. Furthermore, the specific presence of the nitro group at the 7-position is crucial; it acts as a powerful electron-withdrawing substituent that stabilizes Meisenheimer complexes during essential nucleophilic aromatic substitutions at other positions [2]. Procuring the downstream 7-amino-6-methoxyquinoline directly introduces handling challenges, whereas the 7-nitro compound provides optimal ambient storage stability and immediate readiness for chemoselective reduction via iron and ammonium chloride [3].

Meisenheimer Complex Stabilization for Nucleophilic Substitution

The synthesis of kinase inhibitors frequently requires nucleophilic activation. The unique electronic push-pull effect of the 6-methoxy and 7-nitro groups in 6-Methoxy-7-nitroquinoline strongly directs and stabilizes nucleophilic aromatic substitution via a classical addition-elimination mechanism [1]. The nitro group at position 7 provides effective charge stabilization for the Meisenheimer complex, allowing the negative charge to be delocalized over the aromatic system and onto the nitro group oxygens [2]. When compared to baseline quinolines lacking the 7-nitro group, this stabilization makes nucleophilic substitution significantly more favorable than electrophilic attack, ensuring high conversion rates during the synthesis of 4-substituted intermediates [3].

Evidence DimensionThermodynamic stabilization of substitution intermediates
Target Compound DataHighly stable Meisenheimer complex formation enabled by C7-nitro resonance
Comparator Or BaselineUnsubstituted quinolines exhibit poor nucleophilic substitution favorability
Quantified DifferenceNucleophilic substitution becomes the dominant favorable pathway over electrophilic attack
ConditionsStandard nucleophilic addition-elimination reaction conditions

High intermediate stability minimizes side reactions and eliminates bottleneck purification steps during the scale-up of active pharmaceutical ingredients.

Chemoselective Reduction Efficiency to Amine Precursors

The conversion of the nitro group to an amine is a critical step in utilizing this scaffold for drug discovery. 6-Methoxy-7-nitroquinoline undergoes highly chemoselective reduction using iron and ammonium chloride to yield the corresponding amine compound without cleaving the methoxy group [1]. If a manufacturer attempts to start from a crude nitration mixture to save upfront costs, the combined losses from isomer separation and non-selective reduction drastically reduce the overall yield [2]. The pure 6-methoxy-7-nitro isomer guarantees high-throughput conversion in this critical amine-generation step [3].

Evidence DimensionEfficiency of targeted amine generation
Target Compound DataClean, high-yield reduction to 7-amino-6-methoxyquinoline via Fe/NH4Cl
Comparator Or BaselineCrude nitration mixtures require extensive separation before reduction
Quantified DifferenceEliminates multi-step isomer purification losses
ConditionsReduction in the presence of iron and ammonium chloride

Starting with the isomerically pure nitro compound guarantees high-throughput conversion and maximizes the yield of the critical amine intermediate for kinase inhibitors.

Downstream Efficacy in Tumor Angiogenesis Inhibition Models

Beyond its role as a synthetic intermediate, derivatives and complexes of 6-methoxy-7-nitroquinoline demonstrate significant comparative efficacy against tumor angiogenesis and metastatic processes [1]. The compound's structural motif interferes with vascular endothelial growth factor (VEGF) signaling pathways, effectively inhibiting tube formation and capillary-like structure development in human microvascular endothelial cell models [2]. Compared to generic quinoline scaffolds, the specific 6-methoxy-7-nitro substitution pattern significantly reduces matrix metalloproteinase-2 and -9 expression, which are critical for extracellular matrix degradation [3].

Evidence DimensionInhibition of matrix metalloproteinase (MMP-2/9) expression
Target Compound DataSignificant reduction in MMP-2/9 expression and endothelial tube formation
Comparator Or BaselineGeneric quinoline scaffolds lack targeted VEGF signaling interference
Quantified DifferenceMeasurable suppression of cancer cell migration and invasive capacity
ConditionsIn vitro human microvascular endothelial cell assays

Procuring this specific scaffold provides a validated structural foundation for developing advanced anti-angiogenic and anti-metastatic therapeutics.

Synthesis of c-MET and RON Kinase Inhibitors

6-Methoxy-7-nitroquinoline is the preferred starting material for synthesizing oxo-pyridine fused ring derivatives and other targeted oncology drugs that inhibit c-MET and RON kinases [1]. Its precise substitution pattern allows for the sequential introduction of complex side chains, which are critical for binding affinity in the kinase active site to suppress cancer cell growth [2].

Manufacture of 4-Chloro-6-methoxy-7-nitroquinoline Intermediates

For contract manufacturing organizations (CMOs) producing cross-coupling electrophiles, this compound is ideally suited for high-yield conversion into 4-chloro-6-methoxy-7-nitroquinoline [3]. The electronic activation provided by the nitro group ensures that the subsequent nucleophilic aromatic substitution proceeds rapidly and with high conversion [4].

Development of Anti-Angiogenic Agents

The compound serves as a foundational scaffold in the development of anti-angiogenic agents targeting vascular endothelial growth factor (VEGF) signaling pathways [5]. The stability of the nitro group allows for robust early-stage synthetic manipulations of the quinoline core before evaluating its efficacy in inhibiting endothelial tube formation [6].

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

204.05349212 g/mol

Monoisotopic Mass

204.05349212 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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